molecular formula C5H10N2O3 B7802202 L-Glutamine-13C5

L-Glutamine-13C5

Cat. No.: B7802202
M. Wt: 151.11 g/mol
InChI Key: ZDXPYRJPNDTMRX-WIAREEORSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glutamine-13C5 is synthesized by incorporating carbon-13 into the molecular structure of L-Glutamine. The synthesis typically involves the use of isotopically labeled precursors and specific reaction conditions to ensure the incorporation of carbon-13 at the desired positions. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final labeled compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The final product is typically characterized by high isotopic purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions

L-Glutamine-13C5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Glutamine-13C5 is extensively used in scientific research across various fields:

Mechanism of Action

L-Glutamine-13C5 exerts its effects by participating in various metabolic pathways. It serves as a carbon source for oxidation and is involved in the synthesis of nucleotides, proteins, and other biomolecules. The compound is also critical for maintaining the redox balance in cells and supporting cellular energy production. Molecular targets include enzymes involved in glutamine metabolism and pathways related to nitrogen transport and utilization .

Comparison with Similar Compounds

L-Glutamine-13C5 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. Similar compounds include:

These compounds share similar applications but differ in their labeling positions and specific uses in research.

Properties

IUPAC Name

(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXPYRJPNDTMRX-WIAREEORSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13C](=O)N)[13C@@H]([13C](=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.